6-Azido-6-deoxy-D-glucose

Catalog No.
S664032
CAS No.
20847-05-6
M.F
C6H11N3O5
M. Wt
205.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azido-6-deoxy-D-glucose

CAS Number

20847-05-6

Product Name

6-Azido-6-deoxy-D-glucose

IUPAC Name

(2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1

InChI Key

HEYJIJWKSGKYTQ-JGWLITMVSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-]

6-Azido-6-deoxy-D-glucose (6AzGlc) is a derivative of glucose, a simple sugar found in nature. It differs from glucose by the absence of an oxygen atom (deoxy) and the presence of an azide group (N3) at the sixth carbon position. This modification makes 6AzGlc a valuable tool in scientific research, particularly in the study of cellular processes involving sugars [].


Molecular Structure Analysis

6AzGlc shares the core structure of glucose, a six-carbon ring with hydroxyl groups (OH) attached to several carbons. However, the key difference lies at the sixth carbon. In glucose, this position holds a hydroxyl group, while in 6AzGlc, it's replaced by the azide group (N3). This modification disrupts the natural charge distribution of the molecule compared to glucose [].


Chemical Reactions Analysis

Synthesis

Specific details of 6AzGlc synthesis are not readily available in scientific literature for open access. However, the general approach likely involves chemical modifications of existing sugar molecules to introduce the azide group [].

Decompositon

Information on the specific decomposition pathway of 6AzGlc is limited. However, as with most azides, it is expected to decompose upon heating or exposure to strong acids or bases, releasing nitrogen gas (N2) [].

Other Relevant Reactions:

The azide group in 6AzGlc plays a crucial role in a chemical reaction called a "click reaction." This reaction allows researchers to easily attach other biomolecules (such as fluorescent tags or probes) to 6AzGlc-labeled biomolecules within cells [, ]. This technique is valuable for studying cellular processes involving sugars.

6AzGlc-N3  +  Biomolecule-acetylene  ->  6AzGlc-Biomolecule

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 6AzGlc, such as melting point, boiling point, and solubility, is not widely available in open-access scientific literature.

6AzGlc acts as a metabolic reporter molecule. Cells can take up 6AzGlc and incorporate it into cellular components like proteins and lipids that normally utilize glucose. Due to the presence of the azide group, these modified biomolecules can then be selectively tagged with other molecules using click reactions []. This allows researchers to visualize and study the cellular processes involving these sugar-modified molecules.

-Azido-6-deoxy-D-glucose (6-ADG) is a modified sugar molecule derived from glucose. It differs from glucose by the absence of a hydroxyl group at the 6th position and the presence of an azide group (-N3) instead. This modification allows researchers to utilize 6-ADG for various applications in scientific research, particularly in the field of glycobiology.

Glycan Labeling and Tracking:

One of the primary applications of 6-ADG is in glycan labeling and tracking. Glycans are carbohydrates attached to proteins and lipids, playing crucial roles in various cellular processes. By incorporating 6-ADG into glycans, researchers can utilize its unique azide group for further modifications. This allows for the attachment of various functional groups, such as fluorescent tags or biotin, enabling the visualization and tracking of glycans within cells and tissues .

Synthesis of Glycomimetics:

6-ADG can also be used as a building block in the synthesis of glycomimetics. Glycomimetics are molecules that mimic the structure and function of natural sugars but exhibit improved stability or other desirable properties. By incorporating 6-ADG into the glycomimetic structure, researchers can introduce functionalities like the azide group, allowing for further modifications and the creation of novel probes for studying various biological processes .

Drug Delivery Applications:

The azide group of 6-ADG can be exploited for its ability to react with specific functional groups on other molecules. This property has been explored for developing drug delivery systems. By attaching a drug molecule to 6-ADG via the azide group, researchers can create conjugates that can be selectively targeted to specific cells or tissues expressing complementary functional groups, potentially improving drug delivery efficiency and reducing side effects .

XLogP3

-1.8

UNII

657MVC6EQL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-azido-6-deoxy-D-glucose

Dates

Modify: 2023-08-15

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